(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide for Researchers
(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide for Researchers
CAS Number: 2274-42-2
(Methylsulfonyl)acetonitrile , also known as 2-(methylsulfonyl)acetonitrile, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring both a nitrile and a methylsulfonyl group, imparts valuable reactivity, making it a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with significant biological activity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental details and its role in the development of novel therapeutics.
Chemical and Physical Properties
(Methylsulfonyl)acetonitrile is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2274-42-2 | [1][2] |
| Molecular Formula | C3H5NO2S | [1][3] |
| Molecular Weight | 119.14 g/mol | [1][2] |
| Melting Point | 81-84 °C | [2] |
| Boiling Point | 245.5 °C (predicted) | |
| Density | 1.35 g/cm³ (predicted) | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | |
| SMILES | CS(=O)(=O)CC#N | [4] |
| InChI | InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | [1] |
Synthesis of (Methylsulfonyl)acetonitrile
While several methods for the synthesis of (Methylsulfonyl)acetonitrile have been reported, a common and effective approach involves the oxidation of a corresponding thioether. A detailed experimental protocol, adapted from a procedure for a similar compound, is provided below.[5][6]
Experimental Protocol: Oxidation of Methylthioacetonitrile
Materials:
-
Methylthioacetonitrile
-
Acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate (catalyst)
-
Chloroform or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylthioacetonitrile (1 equivalent) in acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate to the solution.
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide (2-3 equivalents) dropwise, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to decompose any excess hydrogen peroxide.
-
Extract the aqueous mixture with chloroform or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (Methylsulfonyl)acetonitrile.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of (Methylsulfonyl)acetonitrile.
Applications in Drug Discovery and Development
The presence of both a nucleophilic methylene group (activated by the adjacent sulfonyl and nitrile groups) and an electrophilic nitrile group makes (Methylsulfonyl)acetonitrile a valuable synthon for constructing a diverse range of molecular architectures.
Role as a Key Building Block
(Methylsulfonyl)acetonitrile serves as a crucial starting material for the synthesis of various heterocyclic compounds, some of which have shown significant pharmacological activity. For instance, it has been utilized in the synthesis of substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[2][4]
Synthesis of Kinase Inhibitors
A notable application of (Methylsulfonyl)acetonitrile is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are prominent in cancer therapy.[7][8][9][10][11] Specifically, 2-(methylsulfonyl)acetonitrile can be reduced to form a sulfonylethylamine intermediate, which is then incorporated into the final kinase inhibitor structure.[8][10]
Reaction Scheme for Intermediate Synthesis:
Caption: Synthesis of a key intermediate for kinase inhibitors.
Development of Anti-inflammatory Agents
Derivatives of (Methylsulfonyl)acetonitrile, particularly those containing a 4-(methylsulfonyl)phenyl moiety, have been investigated as potential anti-inflammatory agents.[12][13][14] These compounds often exhibit selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The methylsulfonyl group plays a critical role in the binding of these inhibitors to the active site of the COX-2 enzyme.
Safety and Handling
(Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
(Methylsulfonyl)acetonitrile is a chemical compound with significant utility in organic synthesis, particularly for the preparation of biologically active molecules. Its versatile reactivity allows for the construction of complex scaffolds found in various drug candidates, including kinase inhibitors and anti-inflammatory agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this valuable building block in their own research endeavors. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.
References
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 5. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 6. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
